REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[N:9]=[C:10]([Br:26])[C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][CH:14]=[C:13]([O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:12]=2)=[O:7])CCC.[OH-].[Na+]>CCO>[Br:26][C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[C:13]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:12]=2)[C:17]([OH:18])=[C:8]([C:6]([OH:7])=[O:5])[N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)C=1N=C(C2=CC(=CC=C2C1O)OC1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CONCENTRATION
|
Details
|
Then the solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water (180 ml)
|
Type
|
ADDITION
|
Details
|
was acidified by addition of aqueous 6N HCl (20 ml)
|
Type
|
STIRRING
|
Details
|
After stirring at ambient temperature for 30 min the resulting suspension
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was submitted to vacuum filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 70° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=C(C2=CC=C(C=C12)OC1=CC=CC=C1)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |